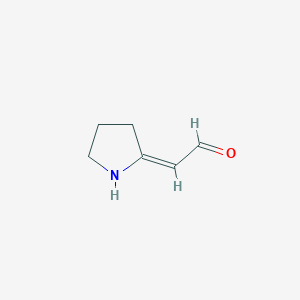
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a dichlorinated dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro and carbonyl groups, which make the furan ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate
Uniqueness: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate stands out due to its dichlorinated dihydrofuran ring, which imparts unique reactivity and stability characteristics. The presence of both electron-withdrawing and steric hindrance groups makes it a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10Cl2O5 |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
tert-butyl (3,4-dichloro-5-oxo-2H-furan-2-yl) carbonate |
InChI |
InChI=1S/C9H10Cl2O5/c1-9(2,3)16-8(13)15-7-5(11)4(10)6(12)14-7/h7H,1-3H3 |
Clé InChI |
GCBSMNIWUAKXHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1C(=C(C(=O)O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


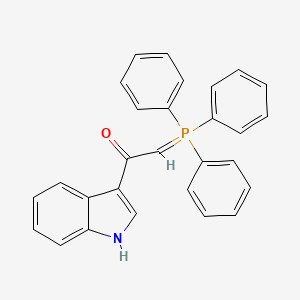
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)

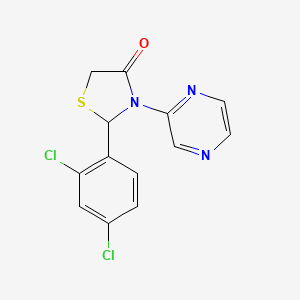
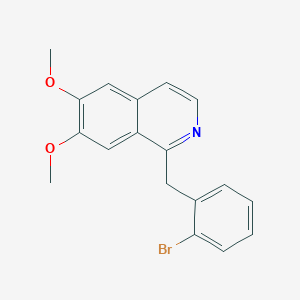

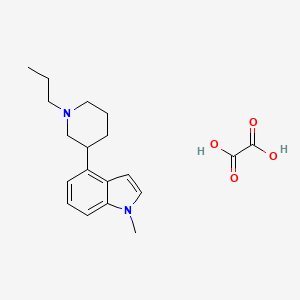


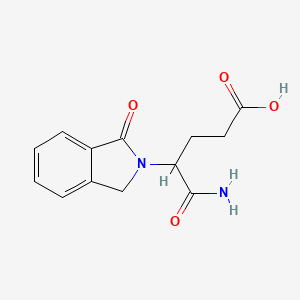

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
